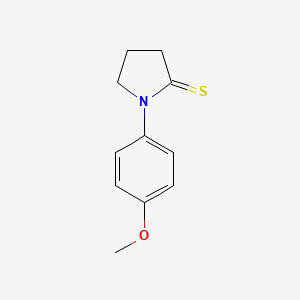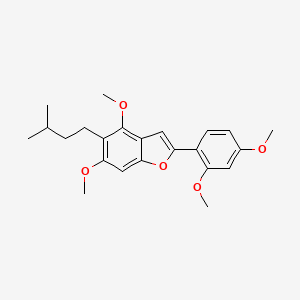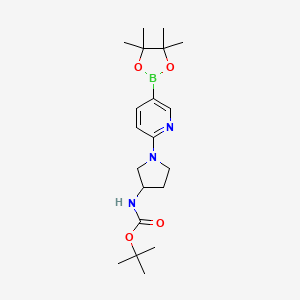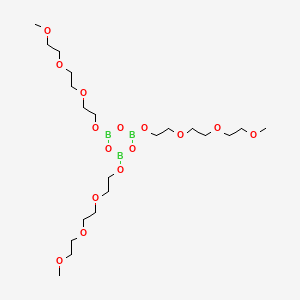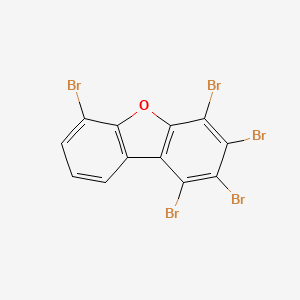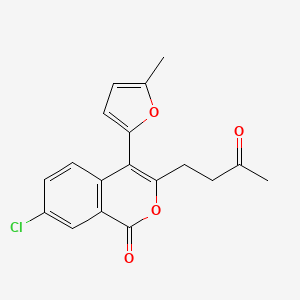
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one is a synthetic organic compound that belongs to the class of isochromen-1-ones This compound is characterized by the presence of a chloro group, a furan ring, and an oxobutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isochromen-1-one Core: The isochromen-1-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and an appropriate acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction using a furan derivative and a Lewis acid catalyst.
Addition of the Oxobutyl Side Chain: The oxobutyl side chain can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors involved in key biological processes.
Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one: Unique due to its specific substitution pattern and functional groups.
Other Isochromen-1-ones: Compounds with different substituents on the isochromen-1-one core.
Furan Derivatives: Compounds with furan rings and various functional groups.
Uniqueness
7-Chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one stands out due to its combination of a chloro group, furan ring, and oxobutyl side chain, which imparts unique chemical and biological properties.
Properties
CAS No. |
917571-23-4 |
|---|---|
Molecular Formula |
C18H15ClO4 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
7-chloro-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one |
InChI |
InChI=1S/C18H15ClO4/c1-10(20)3-7-16-17(15-8-4-11(2)22-15)13-6-5-12(19)9-14(13)18(21)23-16/h4-6,8-9H,3,7H2,1-2H3 |
InChI Key |
IIVGSKVGPCLUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=CC(=C3)Cl)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] decanedioate](/img/structure/B12880905.png)

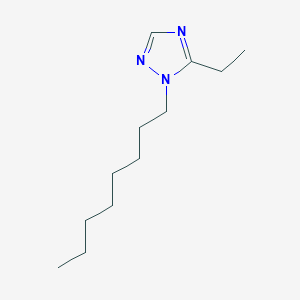
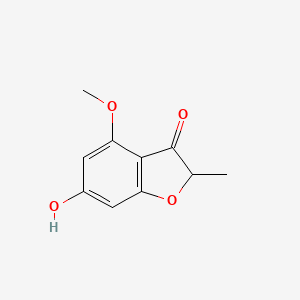
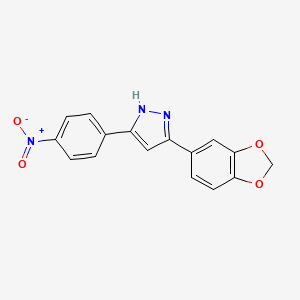
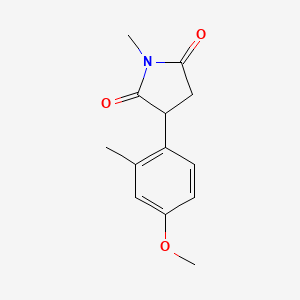
![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
